molecular formula C14H11ClO2 B1596897 3-Chloro-3'-methoxybenzophenone CAS No. 32363-46-5

3-Chloro-3'-methoxybenzophenone

Cat. No.: B1596897
CAS No.: 32363-46-5
M. Wt: 246.69 g/mol
InChI Key: LBADCHNQRBNLEH-UHFFFAOYSA-N
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Description

3-Chloro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzophenone, where the benzene rings are substituted with a chlorine atom and a methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-3’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 3-chlorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of 3-Chloro-3’-methoxybenzophenone follows similar principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.

    Oxidation and Reduction: The ketone group in 3-Chloro-3’-methoxybenzophenone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, it can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives of 3-Chloro-3’-methoxybenzophenone.

    Reduction: The major product is 3-Chloro-3’-methoxybenzyl alcohol.

    Oxidation: The major product is 3-Chloro-3’-methoxybenzoic acid.

Scientific Research Applications

3-Chloro-3’-methoxybenzophenone is used in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on 3-Chloro-3’-methoxybenzophenone includes its potential use in developing pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of UV-absorbing materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxybenzone (Benzophenone-3): Another benzophenone derivative used in sunscreens and cosmetics for its UV-absorbing properties.

    4-Chloro-3’-methoxybenzophenone: A closely related compound with similar chemical properties but different substitution patterns.

Uniqueness

3-Chloro-3’-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for use in applications where precise molecular interactions are required.

Properties

IUPAC Name

(3-chlorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBADCHNQRBNLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373980
Record name 3-Chloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32363-46-5
Record name (3-Chlorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32363-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.2 mol of butyl-lithium (a suspension in ether, containing 1.8 mol/liter) is placed in a 500 cm3 flask; it is cooled to -20° C. and 37.4 g (0.2 mol) of meta-bromoanisole diluted with 50 cm3 of anhydrous ether are added dropwise; when the addition has ended, the mixture is stirred for 10 to 15 minutes at the same temperature and 15.7 g (0.1 mol) of meta-chlorobenzoic acid dissolved in the minimum amount of THF are added dropwise; the temperature is allowed to return to ambient temperature and the reaction mixture is stirred for 2 hours under these conditions; it is then poured onto water, the ether is decanted and the aqueous phase is extracted with ether; the combined ether phases are washed with sodium bicarbonate and then with water, dried, decolorised and concentrated in vacuo. 26 g of a solid melting at 52° C. are obtained.
Quantity
0.2 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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37.4 g
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reactant
Reaction Step Two
Name
Quantity
50 mL
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15.7 g
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reactant
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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